Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide
Synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and key data for the starting materials and the final product.
Introduction
2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative. The presence of a bromine atom and a tertiary alcohol functional group on the pyridine scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the tertiary alcohol can be a key pharmacophoric element or a synthetic handle for further transformations. This guide focuses on the most common and efficient method for its preparation: the Grignard reaction.
Synthetic Pathway
The most direct and widely used method for the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol is the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of 2-acetyl-6-bromopyridine. This reaction is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2][3][4][5]
The overall reaction is as follows:
2-acetyl-6-bromopyridine + Methylmagnesium bromide → 2-(6-Bromopyridin-2-yl)propan-2-ol
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-acetyl-6-bromopyridine. This forms a magnesium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with an aqueous solution, typically a mild acid like saturated ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[6]
Data Presentation
Properties of Starting Material: 2-acetyl-6-bromopyridine
| Property | Value | Source |
| IUPAC Name | 1-(6-bromo-2-pyridinyl)ethanone | [1] |
| CAS Number | 49669-13-8 | [1][7][8] |
| Molecular Formula | C₇H₆BrNO | [1][7][8][9] |
| Molar Mass | 200.03 g/mol | [1][7][8][9] |
| Appearance | Solid | [7][8] |
| Melting Point | 51-55 °C | [7][8][9] |
| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in methanol | [9] |
Properties of Final Product: 2-(6-Bromopyridin-2-yl)propan-2-ol
| Property | Value | Source |
| IUPAC Name | 2-(6-bromo-2-pyridinyl)propan-2-ol | [10] |
| CAS Number | 638218-78-7 | [10] |
| Molecular Formula | C₈H₁₀BrNO | [10] |
| Molar Mass | 216.07 g/mol | [10] |
| Predicted XlogP | 1.6 | [10] |
| Monoisotopic Mass | 214.99458 Da | [10][11] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol via the Grignard reaction. All procedures should be carried out by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.
Materials and Reagents:
-
2-acetyl-6-bromopyridine
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The apparatus is flame-dried or oven-dried to remove any residual moisture.
-
The system is then placed under an inert atmosphere of nitrogen or argon.
-
2-acetyl-6-bromopyridine (1.0 eq.) is dissolved in anhydrous diethyl ether or THF and charged into the round-bottom flask. The solution is cooled to 0 °C using an ice bath.
-
-
Grignard Reagent Addition:
-
Methylmagnesium bromide solution (1.1 - 1.5 eq.) is added to the dropping funnel.
-
The Grignard reagent is added dropwise to the stirred solution of 2-acetyl-6-bromopyridine at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
The reaction mixture is cooled back to 0 °C in an ice bath.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will result in the formation of a white precipitate (magnesium salts).
-
The mixture is stirred for 15-30 minutes until two clear layers are observed.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.
-
Fractions containing the desired product are combined and the solvent is evaporated to yield 2-(6-Bromopyridin-2-yl)propan-2-ol as a pure solid or oil.
-
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-(6-Bromopyridin-2-yl)propan-2-ol.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of 2-(6-Bromopyridin-2-yl)propan-2-ol. The Grignard reaction with 2-acetyl-6-bromopyridine provides a straightforward route to this valuable intermediate. The provided data and experimental protocol serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis and further application of this compound in their research endeavors.
References
- 1. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 638218-78-7|2-(6-Bromopyridin-2-yl)propan-2-ol|BLD Pharm [bldpharm.com]
- 3. 638218-78-7 | 2-(6-Bromopyridin-2-yl)propan-2-ol | Bromides | Ambeed.com [ambeed.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]
- 8. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 2-(6-bromopyridin-2-yl)propan-2-ol (C8H10BrNO) [pubchemlite.lcsb.uni.lu]
